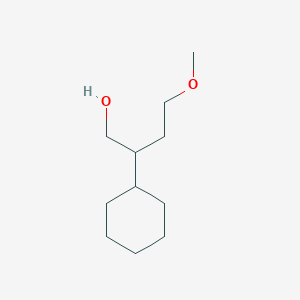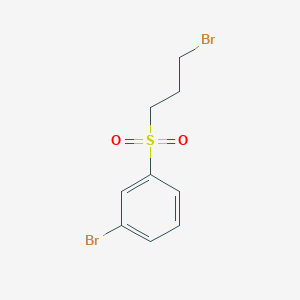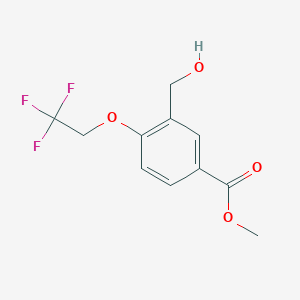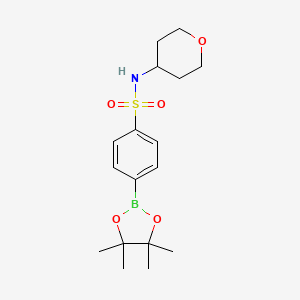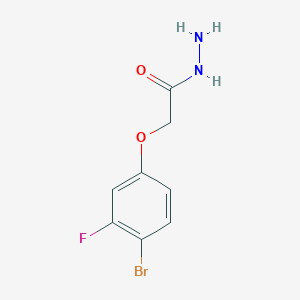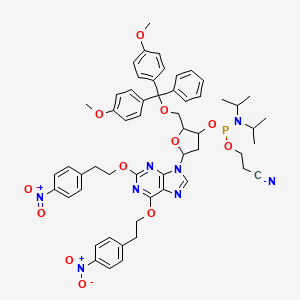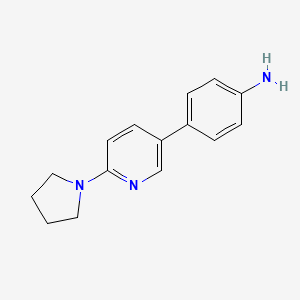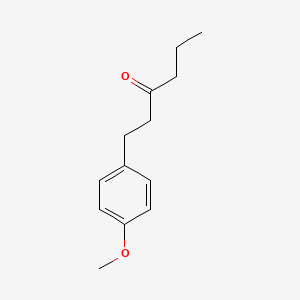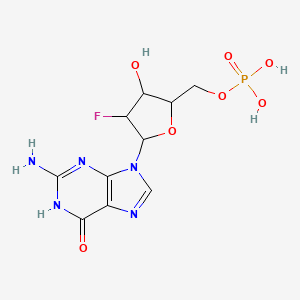
5'-Guanylic acid, 2'-deoxy-2'-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Guanylic acid, 2’-deoxy-2’-fluoro- is a modified nucleotide analog. It is structurally similar to guanylic acid but with a fluorine atom replacing the hydroxyl group at the 2’ position of the ribose sugar. This modification imparts unique chemical and biological properties to the compound, making it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Guanylic acid, 2’-deoxy-2’-fluoro- typically involves the fluorination of 2’-deoxyguanosine followed by phosphorylation. The fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions. The phosphorylated product is then purified using chromatographic techniques to obtain the desired compound .
Industrial Production Methods
Industrial production of 5’-Guanylic acid, 2’-deoxy-2’-fluoro- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
5’-Guanylic acid, 2’-deoxy-2’-fluoro- undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atom.
Phosphorylation and Dephosphorylation: The phosphate group can be added or removed under specific conditions.
Common Reagents and Conditions
Fluorinating Agents: Diethylaminosulfur trifluoride (DAST) for fluorination.
Oxidizing Agents: Hydrogen peroxide or other mild oxidizing agents.
Reducing Agents: Sodium borohydride for reduction reactions.
Phosphorylation Reagents: Phosphoryl chloride or other phosphorylating agents.
Major Products Formed
The major products formed from these reactions include various phosphorylated and dephosphorylated derivatives, as well as substituted analogs depending on the specific reagents and conditions used .
Scientific Research Applications
5’-Guanylic acid, 2’-deoxy-2’-fluoro- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleotides and oligonucleotides.
Biology: Employed in studies of DNA and RNA structure and function due to its ability to mimic natural nucleotides.
Medicine: Investigated for its potential in antiviral therapies, particularly against hepatitis C virus, due to its ability to inhibit viral RNA polymerase.
Industry: Utilized in the development of diagnostic assays and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of 5’-Guanylic acid, 2’-deoxy-2’-fluoro- involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The fluorine atom at the 2’ position enhances the compound’s stability and resistance to enzymatic degradation. This modification allows it to act as a competitive inhibitor of viral RNA-dependent RNA polymerase, thereby inhibiting viral replication .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyguanosine 5’-monophosphate: Similar in structure but lacks the fluorine atom.
2’-Deoxy-2’-fluoro-2’-C-methylcytidine: Another fluorinated nucleotide analog with antiviral properties.
2’-Deoxyadenosine 5’-monophosphate: A deoxyadenosine analog used in similar research applications.
Uniqueness
5’-Guanylic acid, 2’-deoxy-2’-fluoro- is unique due to the presence of the fluorine atom, which imparts increased stability and resistance to enzymatic degradation. This makes it particularly valuable in antiviral research and other applications where stability is crucial .
Properties
Molecular Formula |
C10H13FN5O7P |
|---|---|
Molecular Weight |
365.21 g/mol |
IUPAC Name |
[5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H13FN5O7P/c11-4-6(17)3(1-22-24(19,20)21)23-9(4)16-2-13-5-7(16)14-10(12)15-8(5)18/h2-4,6,9,17H,1H2,(H2,19,20,21)(H3,12,14,15,18) |
InChI Key |
ZTDPJNQLNRZPCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)F)N=C(NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


